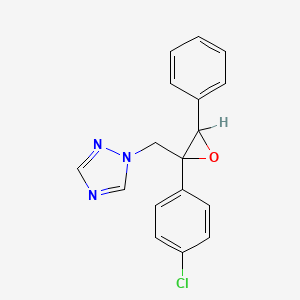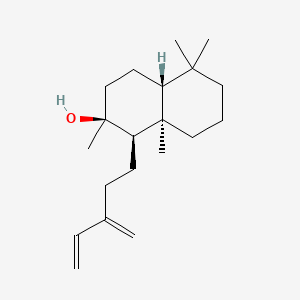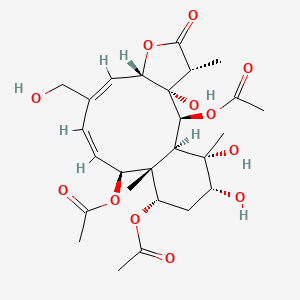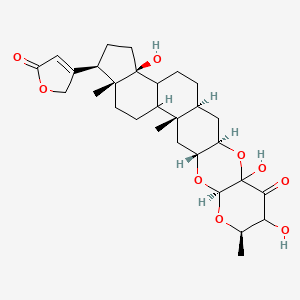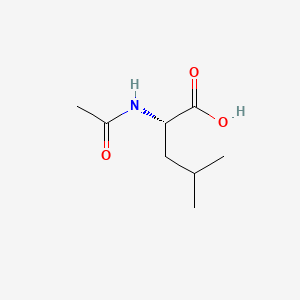
Furazolidone
Vue d'ensemble
Description
Furazolidone is a nitrofuran derivative with antiprotozoal and antibacterial activity . It is used to treat bacterial and protozoal infections by killing bacteria and protozoa . It is marketed by Roberts Laboratories under the brand name Furoxone and by GlaxoSmithKline as Dependal-M .
Synthesis Analysis
This compound is synthesized from 2-hydroazinoethanol, which is reacted with diethyloxalate to make 3-amino-2-oxazolidone. This is then reacted with benzaldehyde to give the corresponding hydrazone . Another synthesis method involves introducing gasified ethylene oxide into a hydrazine hydrate to prepare beta-hydroxyethylhydrazine. After cooling, sodium methoxide methyl alcohol solution is added and stirred, followed by the addition of dimethyl carbonate to prepare 3-amino-2-oxazolidinone .
Molecular Structure Analysis
The molecular formula of this compound is C8H7N3O5 . The molecular weight is 225.16 Da . The structure of this compound has been determined through single crystal analysis .
Chemical Reactions Analysis
This compound exhibits excellent electrocatalytic behavior for reduction, as evidenced by the enhancement of the 4e-reduction peak current and the shift in the reduction potential to more positive potential . The formal potential, E0′, of this compound is pH-dependent with a slope of 54.4 mV per unit of pH .
Physical And Chemical Properties Analysis
This compound is a small molecule . It has a broad antibacterial spectrum covering the majority of gastrointestinal tract pathogens including E. coli, staphylococci, Salmonella, Shigella, Proteus, Aerobacter aerogenes, Vibrio cholerae, and Giardia lamblia .
Applications De Recherche Scientifique
Aquaculture
Furazolidone (FZD), un antibiotique nitrofurané très efficace, a été utilisé en aquaculture en raison de son faible coût et de son efficacité significative . Malgré son interdiction en raison de sa cancérogénicité et d'autres effets néfastes sur la santé, il est encore largement utilisé . Il est utilisé pour traiter les maladies causées par Escherichia coli, Salmonella et Coccidia .
Agent antibactérien et antiprotozoaire
Le FZD est un dérivé nitrofurané synthétique qui a été largement utilisé comme agent antibactérien et antiprotozoaire . Il est utilisé pour traiter les infections causées par des bactéries et des protozoaires chez l'homme et les animaux .
Traitement de la leucémie
Des publications récentes rapportent que le FZD a de nouvelles applications dans le traitement de la leucémie . Cependant, des recherches supplémentaires sont nécessaires pour comprendre son efficacité et sa sécurité dans cette application.
Traitement de la leishmaniose
Le FZD aurait également des applications potentielles dans le traitement de la leishmaniose . La leishmaniose est une maladie causée par des parasites du type Leishmania.
Analyse des traces dans les sédiments aquacoles
La chromatographie liquide haute performance (HPLC) est utilisée pour séparer et purifier le FZD des sédiments de culture de concombre de mer, et l'effluent purifié est combiné avec un substrat de nanoparticules d'or pour la détection par spectroscopie Raman à renforcement de surface (SERS) . Cette méthode peut mieux répondre aux exigences des applications pratiques .
Traitement des patients hyper-réfractaires
Le FZD a été utilisé en thérapie de sauvetage pour les patients hyper-réfractaires . Ce sont des patients chez qui cinq traitements ou plus ont échoué consécutivement .
Mécanisme D'action
Target of Action
Furazolidone, a nitrofuran derivative, primarily targets bacterial DNA . It has a broad antibacterial spectrum, being active against a variety of organisms including E. coli, staphylococci, Salmonella, Shigella, Proteus, Aerobacter aerogenes, Vibrio cholerae and Giardia lamblia .
Mode of Action
This compound and its related free radical products are believed to bind to bacterial DNA and induce cross-links . This interaction with bacterial DNA leads to high levels of mutations (transitions and transversions) in the bacterial chromosome . The bactericidal activity of this compound is based upon its interference with DNA replication and protein production .
Biochemical Pathways
The primary metabolic pathway of this compound begins with nitro-reduction to the aminofuran derivative . Two major metabolites are produced: 3-amino-2-oxazolidone (AOZ) or beta-hydroxyethylhydrazine (HEH) . AOZ is responsible for monoamine oxidase inhibition .
Pharmacokinetics
This compound is rapidly and extensively metabolized . The primary metabolic pathway identified begins with nitro-reduction to the aminofuran derivative . Two major metabolites are produced: 3-amino-2-oxazolidone (AOZ) or beta-hydroxyethylhydrazine (HEH) . AOZ is responsible for monoamine oxidase inhibition .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its interference with DNA replication and protein production . This antimicrobial action minimizes the development of resistant organisms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, warming temperatures and overuse of antibiotics are probably enhancing antibiotic resistance and bacterial infection . Therefore, continuous surveillance, careful appropriate antibiotic susceptibility testing (AST), and limitation on improper antibiotic usage are crucial .
Safety and Hazards
Furazolidone is suspected of causing genetic defects and damaging fertility or the unborn child . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Personal protective equipment should be used, and all sources of ignition should be removed .
Orientations Futures
Furazolidone has been used in hyper-refractory patients with at least five eradication treatment failures and multi-resistant H. pylori infection . It may be effective in approximately two-thirds of the cases, constituting a valid strategy after multiple previous eradication failures with key antibiotics .
Analyse Biochimique
Biochemical Properties
Furazolidone plays a significant role in biochemical reactions by interfering with bacterial DNA replication and protein production. It binds to bacterial DNA, leading to the inhibition of monoamine oxidase . This interaction results in the formation of free radicals and reactive oxygen species, which cause damage to bacterial cells. This compound interacts with various enzymes and proteins, including monoamine oxidase and bacterial DNA .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to inhibit cell division and induce cell death in bacterial cells by causing DNA damage and disrupting protein synthesis . In mammalian cells, this compound can affect cell signaling pathways, gene expression, and cellular metabolism. It has been reported to cause oxidative stress and mitochondrial dysfunction, leading to apoptosis in certain cell types .
Molecular Mechanism
The molecular mechanism of this compound involves the binding of the compound and its free radical products to bacterial DNA, inducing cross-links and mutations . This leads to the inhibition of DNA replication and protein synthesis, ultimately resulting in bacterial cell death. This compound also inhibits monoamine oxidase, which contributes to its antimicrobial activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under normal conditions but can degrade under certain conditions, such as exposure to light and heat . Long-term studies have shown that this compound can cause persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound is effective in treating infections without causing significant adverse effects . At higher doses, it can cause toxicity, including gastrointestinal disturbances, neurotoxicity, and hepatotoxicity . Threshold effects have been observed, with higher doses leading to more severe toxic effects .
Metabolic Pathways
This compound is rapidly and extensively metabolized in the body. The primary metabolic pathway involves nitro-reduction to the aminofuran derivative, producing two major metabolites: 3-amino-2-oxazolidone and beta-hydroxyethylhydrazine . These metabolites are responsible for the inhibition of monoamine oxidase and contribute to the compound’s antimicrobial activity .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can cross cell membranes and accumulate in bacterial cells, where it exerts its antimicrobial effects . The compound is also distributed to various tissues in the body, including the liver, kidneys, and gastrointestinal tract .
Subcellular Localization
This compound is localized within bacterial cells, where it binds to DNA and inhibits replication and protein synthesis . In mammalian cells, this compound can localize to the mitochondria, where it induces oxidative stress and mitochondrial dysfunction . The compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Furazolidone involves the condensation of 5-nitrofurfural with hydrazine hydrate followed by oxidation and cyclization to form the final product.", "Starting Materials": ["5-nitrofurfural", "hydrazine hydrate", "sodium hydroxide", "potassium permanganate", "acetic acid", "sulfuric acid", "water"], "Reaction": [ "Step 1: Dissolve 5-nitrofurfural in hydrazine hydrate and heat the mixture under reflux for several hours.", "Step 2: Add sodium hydroxide to the mixture to adjust the pH to 8-9.", "Step 3: Cool the mixture and filter the precipitate to obtain the hydrazone intermediate.", "Step 4: Oxidize the hydrazone intermediate with potassium permanganate in acetic acid to form the corresponding oxime.", "Step 5: Cyclize the oxime by heating it with sulfuric acid to obtain Furazolidone.", "Step 6: Purify the product by recrystallization from water." ] } | |
Numéro CAS |
67-45-8 |
Formule moléculaire |
C8H7N3O5 |
Poids moléculaire |
225.16 g/mol |
Nom IUPAC |
3-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H7N3O5/c12-8-10(3-4-15-8)9-5-6-1-2-7(16-6)11(13)14/h1-2,5H,3-4H2/b9-5- |
Clé InChI |
PLHJDBGFXBMTGZ-UITAMQMPSA-N |
SMILES isomérique |
C1COC(=O)N1/N=C\C2=CC=C(O2)[N+](=O)[O-] |
SMILES |
C1COC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-] |
SMILES canonique |
C1COC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-] |
Apparence |
Light yellow to yellow crystalline powder. |
Color/Form |
Yellow crystals from DMF (N,N-dimethylformamide) |
melting_point |
254-256 255 °C MP: 254-256 °C (decomposes) MP: 275 °C (decomp) |
Autres numéros CAS |
67-45-8 |
Description physique |
Yellow odorless solid; [Merck Index] |
Pictogrammes |
Health Hazard |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Solubility in water (pH 6): approx 40 mg/l @ 25 °C |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Furazolidone; Furazolidine; Furoxone; Nitrofurazolidone; Nitrofuroxon; Furazolidon; |
Pression de vapeur |
0.0000026 [mmHg] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of furazolidone?
A1: While the precise mechanism remains incompletely understood, this compound is believed to function as a prodrug. It undergoes reductive activation within bacterial cells, generating reactive intermediates that damage DNA and disrupt vital cellular processes [, ].
Q2: Does this compound affect mitochondrial function?
A2: Yes, research suggests that this compound can negatively impact mitochondrial function. Studies using a rat model of this compound-induced dilated cardiomyopathy showed decreased mitochondrial membrane potential and reduced activity of key enzymes like cytochrome c oxidase and succinate dehydrogenase [].
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C8H7N3O5 and a molecular weight of 225.16 g/mol.
Q4: Is there spectroscopic data available for this compound?
A4: Yes, this compound has been studied using various spectroscopic techniques. Studies have used ultraviolet (UV) spectrophotometry to quantify this compound in pharmaceutical formulations, often employing wavelengths around 367 nm [, ]. Neopolarographic techniques have also been utilized for its determination [].
Q5: Is this compound stable under various storage conditions?
A5: The stability of this compound can be affected by factors like temperature and pH. For instance, in egg homogenates stored at -20°C, this compound concentrations decreased by 44% after 55 days []. Specific details regarding stability under various conditions would require further investigation.
Q6: What strategies have been explored to improve the delivery of this compound to the gastrointestinal tract?
A6: Researchers have investigated novel drug delivery systems to enhance this compound's effectiveness against Helicobacter pylori in the stomach. These include chitosan microparticles formulated through spray drying [] and mucoadhesive liposomes designed to increase residence time in the stomach mucus [, ].
Q7: Has this compound demonstrated efficacy against metronidazole-resistant Trichomonas vaginalis?
A7: Yes, in vitro studies have shown this compound to be effective against both metronidazole-susceptible and resistant strains of Trichomonas vaginalis []. This compound exhibited a low minimum lethal concentration and achieved faster killing compared to tinidazole in these studies.
Q8: What is the minimum inhibitory concentration (MIC) of this compound against Helicobacter pylori?
A8: Research indicates that the MIC of this compound against Helicobacter pylori is around 4 μg/ml []. Mucoadhesive drug formulations have shown promise in extending the residence time of this compound in the stomach mucus, potentially improving its efficacy against this bacterium.
Q9: Are there known mechanisms of resistance to this compound in Helicobacter pylori?
A9: Yes, although this compound resistance remains relatively low compared to other antibiotics, emerging resistance is a concern. Studies have identified specific genetic mutations in genes such as porD and oorD that may contribute to low-level this compound resistance in Helicobacter pylori [].
Q10: Does resistance to metronidazole in Helicobacter pylori influence the efficacy of this compound?
A10: this compound has shown promise as an alternative treatment option for Helicobacter pylori infections, particularly in cases where resistance to metronidazole is prevalent [, , , ]. Its low resistance rates make it a valuable tool in addressing the challenge of antibiotic resistance.
Q11: What are the primary concerns regarding the safety of this compound?
A11: While this compound has a history of use, concerns about its safety, particularly regarding potential carcinogenicity, have led to restrictions on its use [, ]. Balancing its efficacy with potential long-term risks remains a crucial consideration.
Q12: How are this compound residues detected in animal tissues?
A12: Since this compound is rapidly metabolized, detecting residues in animal tissues relies on identifying its metabolites. The protein-bound metabolite 3-amino-2-oxazolidinone (AOZ) serves as a marker for this compound exposure [, , , ]. Various analytical methods, including HPLC and ELISA, have been developed for AOZ detection and quantification [, ].
Q13: Can HPLC be used to simultaneously determine this compound and other drugs in combined formulations?
A13: Yes, HPLC methods have been developed for the simultaneous determination of this compound with other drugs like metronidazole in combined dosage forms []. These methods often involve reversed-phase chromatography with UV detection, ensuring accurate quantification of each component in the formulation.
Q14: What are some alternative antibiotics being explored for Helicobacter pylori eradication given concerns over this compound's safety and emerging resistance?
A14: Research is actively exploring alternative therapies, including rifabutin [], minocycline [], and tetracycline [, ], to address the growing challenge of antibiotic resistance in Helicobacter pylori. These alternatives, often used in combination with other antibiotics, aim to achieve high eradication rates while minimizing side effects.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3R,4aS,5R,6R,6aR,10R,10aS,10bR)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] 4-(4-methylpiperazin-1-yl)butanoate](/img/structure/B1674195.png)
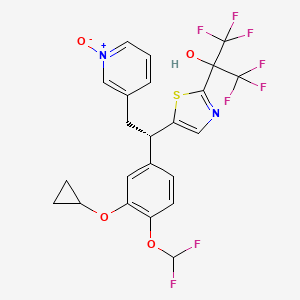
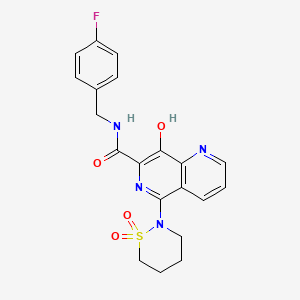

![(2S)-N-(cyanomethyl)-4-methyl-2-[[(1S)-2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethyl]amino]pentanamide](/img/structure/B1674199.png)
